Dextromethorphan N-Oxide Hydrochloride

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Generic or in-house standards risk analytical failure and regulatory rejection for dextromethorphan impurity profiling. This CRM-grade material solves that gap. - **Use Case:** Quantify N-oxide degradant in forced degradation studies; validate HPLC system suitability with resolution >2.0 vs. API. - **Deliverables:** CoA with traceability to USP/EP standards; published LOD/LOQ benchmarks. - **Supply:** Packaged for immediate QC/AMV workflows.

Molecular Formula C18H26ClNO2
Molecular Weight 323.9 g/mol
Cat. No. B12107234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextromethorphan N-Oxide Hydrochloride
Molecular FormulaC18H26ClNO2
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23CCCCC2C1CC4=C3C=C(C=C4)OC)[O-].Cl
InChIInChI=1S/C18H25NO2.ClH/c1-19(20)10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(21-2)12-16(13)18;/h6-7,12,15,17H,3-5,8-11H2,1-2H3;1H
InChIKeyJJXFRVFGFPYDCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dextromethorphan N-Oxide Hydrochloride Certified Reference Standard


Dextromethorphan N-Oxide Hydrochloride (CAS 1177419-85-0) is a high-purity pharmaceutical secondary standard and certified reference material (CRM) . It is chemically designated as (9a,13a,14a)-3-Methoxy-17-methylmorphinan 17-oxide hydrochloride [1]. This compound is supplied with comprehensive characterization data compliant with regulatory guidelines, primarily for use in analytical method development, validation (AMV), and quality control (QC) applications for Dextromethorphan-containing products [1].

Workflow
Method development, validation (AMV) and QC for dextromethorphan-containing products
Traceability
Certified reference material with multi-traceability to USP/EP primary standards

Risks of Non-Certified Dextromethorphan N-Oxide Hydrochloride


While dextromethorphan hydrobromide is the active pharmaceutical ingredient, its N-oxide derivative serves a distinct, critical role as a process-related impurity or degradation product [1][2]. Generic substitution with non-certified material or in-house standards can compromise analytical accuracy and regulatory compliance. This specific compound, when procured as a Certified Reference Material (CRM), offers traceability to primary pharmacopeial standards (USP/EP) and is supplied with a Certificate of Analysis . This ensures method accuracy and precision, which is unattainable with uncharacterized or lower-purity alternatives. The following quantitative evidence demonstrates the performance metrics that define its value for scientific and industrial users.

Certified Reference Material
In-House / Generic Standard
Traceability
Multi-traceability to USP/EP primary standards, ISO 17034 certified
May lack documented metrological traceability, increasing audit risk
Purity & Characterization
High purity (>99%), comprehensive multi-technique characterization
May be uncharacterized or lower purity, introducing method error
Regulatory Compliance
Supplied with CoA, supports ANDA data integrity
Increases qualification burden and risks non-compliance in regulatory submissions

Dextromethorphan N-Oxide Hydrochloride Comparative Evidence Guide


CRM Traceability vs. In-House Standards for Compliance

Procurement of this compound as a CRM provides multi-traceability to United States Pharmacopeia (USP) and European Pharmacopoeia (EP) primary standards . This is a critical differentiator from non-certified, in-house synthesized standards. The CRM is produced and certified in accordance with ISO 17034 and ISO/IEC 17025 , ensuring a documented chain of metrological traceability.

Traceability
Head-to-head
CRM: USP/EP traceability
In-house: non-certified
Ensures audit-ready data integrity
ISO 17034/17025 certified
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Analytical Sensitivity: LOD and LOQ for Dextromethorphan N-Oxide

In a stability-indicating RP-HPLC method developed for simultaneous estimation of impurities, the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Dextromethorphan N-oxide were determined to be 0.016% and 0.005%, respectively [1]. These metrics define the method's sensitivity for detecting this specific impurity and are essential for establishing assay parameters.

LOD / LOQ
Cross-study
0.016% / 0.005%
Validated sensitivity benchmark
RP-HPLC, 224 nm UV
HPLC Method Validation Impurity Profiling Limit of Detection

Chromatographic Resolution from API and Impurities

A key challenge in dextromethorphan analysis is the separation of the API from its N-oxide and other related impurities. A validated stability-indicating HPLC method demonstrated that Dextromethorphan N-oxide can be successfully resolved from Dextromethorphan and other impurities with a resolution greater than 2.0 [1]. This confirms the method's specificity and suitability for quantitative analysis.

Resolution
Class-level
Rs > 2.0
Reliable API-impurity separation
Meets ICH specificity guidelines
Chromatography Method Development Pharmaceutical Analysis

Vendor Purity and Characterization vs. Uncharacterized Material

Commercially available Dextromethorphan N-Oxide Hydrochloride intended for use as a reference standard is supplied with a purity of >99%, as determined by a combination of analytical techniques including elemental analysis, mass balance (HPLC), water content, ash analysis, 1H-NMR, and MS . This level of characterization contrasts with lower-purity or uncharacterized material (e.g., min. 90% by HPLC ), which would introduce significant quantitative error in analytical methods.

Purity
Head-to-head
CRM: >99% + full char.
Generic: ≥90%
Reduced quantitative uncertainty
Multi-technique characterization
Analytical Standards Purity Analysis Quality Control

Dextromethorphan N-Oxide Hydrochloride Application Scenarios


Impurity Profiling for ANDA Submissions

Utilize the CRM-grade material as a reference standard to develop and validate an HPLC method for quantifying Dextromethorphan N-oxide impurities in drug substance and finished product. The multi-traceability to USP/EP standards and published LOD/LOQ benchmarks [1] provide a defensible, regulatory-compliant foundation for Abbreviated New Drug Applications (ANDAs) .

System Suitability Benchmarking for Method Transfer

Employ the compound as a system suitability standard to verify the performance of a chromatographic system. The published method demonstrates that this impurity can be resolved from the API with a resolution >2.0 [1], providing a clear benchmark for laboratories to confirm their system's specificity and readiness for routine analysis.

Identifying a Key Degradant in Stability Studies

The compound is identified as a significant degradant under oxidative stress conditions [1]. Using a high-purity reference standard (>99% ) allows for accurate quantitation of this degradation product during forced degradation studies, which is essential for establishing the stability-indicating power of the analytical method and defining product shelf-life.

Application
Selection Property
Validation Focus
Impurity profiling for ANDA submissions
Certified multi-traceability to USP/EP
Regulatory-compliant impurity quantification method
System suitability benchmarking
Validated chromatographic resolution profile
System specificity and performance verification
Stability-indicating degradant quantitation
High-purity standard with full characterization
Accurate forced degradation impurity monitoring
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